N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide
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Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzenesulfonamide moiety, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Oxane Ring: The oxane ring can be introduced via the reaction of a suitable alcohol with dihydropyran in the presence of an acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being targeted.
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in cancer treatment, which contains a biaryl acylsulfonamide core.
Benzamides: A class of compounds with various biological activities, including antibacterial and antioxidant properties.
Uniqueness
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in diverse fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h1-5,10,12-13,17H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOYDKRYBCGZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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